molecular formula C19H19FN2O6S B2564205 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034252-75-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2564205
CAS No.: 2034252-75-8
M. Wt: 422.43
InChI Key: HXUREHDAILVISV-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with 4-ethoxy and 3-fluoro groups. The sulfonamide nitrogen is connected to a phenethyl chain terminating in a 2,4-dioxooxazolidin-3-yl heterocycle. This oxazolidinone ring is a cyclic carbamate, imparting rigidity and hydrogen-bonding capacity. Key functional groups include:

  • Oxazolidinone (C=O) for structural stability.
  • Aromatic substituents (ethoxy, fluoro) influencing lipophilicity and electronic effects.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUREHDAILVISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structural framework, including an oxazolidinone moiety, which is known for its potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S with a molecular weight of approximately 420.49 g/mol. The presence of functional groups such as sulfonamide, oxazolidinone, and ethoxy contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H24N2O5S
Molecular Weight420.49 g/mol
Structural FeaturesOxazolidinone, Sulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group enhances the compound's binding affinity to its targets, while the ethoxy and fluorine substituents may influence its solubility and permeability.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against various strains of bacteria. This is likely due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Anticancer Potential

Research indicates that compounds containing oxazolidinone structures may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound. It may exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could be beneficial in developing therapeutic strategies for neurodegenerative diseases.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL, showing effectiveness comparable to traditional antibiotics .
  • Anticancer Activity : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM .
  • Neuroprotection : In a zebrafish model of neurodegeneration, administration of the compound significantly improved locomotor activity and reduced markers of oxidative stress compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Groups Tautomerism
Target Compound Benzenesulfonamide 4-ethoxy, 3-fluoro, 2,4-dioxooxazolidin-3-yl Sulfonamide, oxazolidinone, ethoxy, fluoro None
Triazole-Thiones [7–9] () 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X=H, Cl, Br), 2,4-difluorophenyl Triazole, thione, sulfonyl Thione form
Sulfentrazone () Methanesulfonamide 2,4-dichlorophenyl, triazolone, difluoromethyl Sulfonamide, triazolone, chloro Possible
Oxazolidine Derivative () Oxazolidine 3,5-bis(trifluoromethyl)phenyl, methoxy Oxazolidine, sulfonamide, trifluoromethyl None

Key Observations :

  • The oxazolidinone in the target compound distinguishes it from triazole-thiones () and oxazolidine derivatives ().
  • Sulfentrazone () shares a sulfonamide group but incorporates a triazolone ring instead of oxazolidinone, which may influence pesticidal vs. pharmacological activity .

Spectral Data and Characterization

Compound IR Stretching (cm⁻¹) NMR Highlights (¹H/¹³C)
Target Compound C=O (oxazolidinone): ~1700; S=O: ~1350, 1150; C-F: ~1250 (inferred) Phenethyl CH₂, oxazolidinone carbonyls, aromatic signals
Triazole-Thiones [7–9] C=S: 1247–1255; NH: 3278–3414; No C=O Thione sulfur absence in ¹H-NMR; aromatic splitting
Oxazolidine Derivative C=O (oxazolidine): ~1750; S=O: ~1350, 1150; CF₃: ~1150–1200 Diastereotopic protons in oxazolidine

Spectral Differences :

  • The target’s oxazolidinone C=O (~1700 cm⁻¹) contrasts with triazole-thiones, which lack this band but show C=S .
  • Fluorine substituents (3-fluoro in target vs. 2,4-difluoro in triazole-thiones) alter aromatic splitting patterns in NMR .

Substituent Effects on Physicochemical Properties

Substituent Impact on Target vs. Analogs
4-Ethoxy Increases lipophilicity vs. halogen (Cl, Br) in triazole-thiones .
3-Fluoro Enhances metabolic stability compared to non-fluorinated analogs (e.g., X=H in ).
Oxazolidinone Improves hydrogen-bonding capacity vs. oxazolidine () or triazole .

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